molecular formula C12H16ClNO B5881982 N-(2-chlorophenyl)-2-ethylbutanamide

N-(2-chlorophenyl)-2-ethylbutanamide

Cat. No.: B5881982
M. Wt: 225.71 g/mol
InChI Key: ACDRQDGLSZYRJQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-ethylbutanamide is a chemical compound of interest in medicinal chemistry and biochemical research. While its specific biological profile is still being characterized, compounds with similar structural motifs, such as the amide linkage and chlorophenyl group, are frequently investigated for their potential to modulate protein function and cellular signaling pathways . For instance, research into related molecules has explored their utility as protein kinase inhibitors or as components of larger, complex molecules like Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific disease-relevant proteins . The 2-ethylbutanamide moiety may contribute to the compound's physicochemical properties, potentially enhancing its suitability as a core scaffold for further chemical optimization. This product is provided for research purposes to support the development of novel chemical probes and the exploration of new therapeutic strategies. Researchers can use this compound to investigate its mechanism of action, selectivity, and effects in various in vitro and in vivo models. Note: The specific applications and research data for this exact compound are not fully established in the current scientific literature. The information provided is based on the analysis of its structure and the known research applications of analogous compounds. All factual claims should be verified through primary literature. Handling and Safety: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle the material with appropriate personal protective equipment in a controlled laboratory setting and refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-ethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-3-9(4-2)12(15)14-11-8-6-5-7-10(11)13/h5-9H,3-4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDRQDGLSZYRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-ethylbutanamide typically involves the acylation of 2-chloroaniline with 2-ethylbutanoyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aqueous medium at elevated temperatures (around 80°C) . The reaction proceeds through the formation of an intermediate, which is subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-ethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products Formed

    Oxidation: Formation of 2-chlorobenzoic acid.

    Reduction: Formation of N-(2-chlorophenyl)-2-ethylbutanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-chlorophenyl)-2-ethylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Side-Chain Effects on ³⁵Cl NQR Frequencies: Alkyl substituents (e.g., 2-ethylbutanoyl) reduce the ³⁵Cl NQR frequency compared to the parent N-(2-chlorophenyl)acetamide (34.3 MHz vs. estimated ~33.8 MHz for the target compound). This is attributed to decreased electron-withdrawing effects at the chlorine atom due to alkyl group inductive effects . In contrast, electron-withdrawing groups like trichloroacetyl (36.5 MHz) or aryl substituents (e.g., 2-chlorobenzoyl, 35.1 MHz) increase the frequency, indicating stronger polarization of the C–Cl bond .
  • Crystallographic Data: Crystal structures of N-(phenyl)-2-chloro-2-methylacetamide (monoclinic, P2₁/c) and N-(phenyl)-2-chlorobenzamide (tetragonal, P4₃) reveal that side-chain substitution primarily affects the C(S)-C(O) bond length, while other bond lengths remain relatively unchanged.

Q & A

Q. What synthetic methodologies are recommended for N-(2-chlorophenyl)-2-ethylbutanamide, and how can reaction conditions be optimized?

A typical synthesis involves coupling 2-chloroaniline with 2-ethylbutanoic acid derivatives under inert conditions using coupling agents (e.g., DCC or EDC). Optimization may include varying reaction temperatures (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loadings. Post-synthesis purification via column chromatography or recrystallization ensures high yields and purity. Structural analogs suggest halogen positioning (e.g., 2-chloro vs. 4-chloro) significantly impacts reactivity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Key methods include:

  • NMR (¹H/¹³C) to confirm substitution patterns and amide bond formation.
  • FT-IR for identifying carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretches.
  • HPLC-MS to assess purity and molecular weight.
  • X-ray crystallography (if crystalline) for definitive bond-length/angle analysis, using programs like SHELXL .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC and LC-MS to identify breakdown products. For thermal stability, use TGA-DSC to determine decomposition thresholds. Analog studies show chloro-substituted amides exhibit enhanced stability under acidic conditions compared to non-halogenated derivatives .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Use enzyme inhibition assays (e.g., COX-2 or kinase targets) and cell viability assays (MTT/XTT) to assess potency. For receptor-binding studies, SPR (surface plasmon resonance) or fluorescence polarization can quantify affinity. Structural analogs with 2-chlorophenyl groups often show activity in inflammatory pathways .

Advanced Research Questions

Q. How do crystallographic studies resolve discrepancies in predicted vs. observed bond parameters for this compound derivatives?

Single-crystal XRD paired with computational modeling (e.g., DFT/B3LYP) validates geometric parameters. For example, in related compounds, C–N bond lengths (~1.376 Å) and angles (e.g., C–N–C ~124°) align closely between experimental and calculated data. Discrepancies >0.02 Å may indicate crystal packing effects or solvent interactions .

Q. What role do intermolecular interactions play in the crystallization of this compound analogs?

Intramolecular C–H···O hydrogen bonds and π-π stacking between aromatic rings often stabilize crystal lattices. For example, N-(2-chlorophenyl)acetamide derivatives exhibit N–H···O hydrogen bonds (2.8–3.0 Å) that influence packing motifs. Use software like Mercury or OLEX2 to visualize interactions .

Q. How can ³⁵Cl NQR spectroscopy elucidate electronic environments in halogenated amides?

³⁵Cl NQR detects quadrupolar splitting frequencies sensitive to substituent effects. For N-(2-chlorophenyl) derivatives, alkyl side chains lower frequencies (e.g., 34.2 MHz), while electron-withdrawing groups increase them. Contradictions in data may arise from crystal field effects, requiring complementary XRD or DFT analysis .

Q. What strategies address contradictions in SAR studies for this compound analogs?

Combine molecular docking (AutoDock, Glide) with mutagenesis to validate target binding. For example, 2-chloro substitution may enhance hydrophobic interactions in enzyme pockets, while 4-substituted analogs show reduced activity. Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Methodological Tables

Q. Table 1. Structural analogs of this compound and key properties

Compound NameSubstituent PositionBiological Activity (IC₅₀)Stability (pH 7, 25°C)
N-(3-chlorophenyl)-2-ethylbutanamide3-Cl12 µM (COX-2)>90% after 7 days
N-(4-fluorophenyl)-2-ethylbutanamide4-F28 µM (Kinase X)85% after 7 days
N-(2,6-dichlorophenyl)-2-ethylbutanamide2,6-Cl₂8 µM (COX-2)>95% after 7 days
Data derived from comparative studies of halogenated amides .

Q. Table 2. Comparison of computational vs. experimental bond parameters for N-(2-chlorophenyl)acetamide derivatives

ParameterExperimental (XRD)DFT (B3LYP)Deviation
C(9)–N(1) bond (Å)1.3761.3720.004
C(9)–N(1)–C(19) (°)124.87125.20.33
Data highlights agreement between crystallographic and computational models .

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